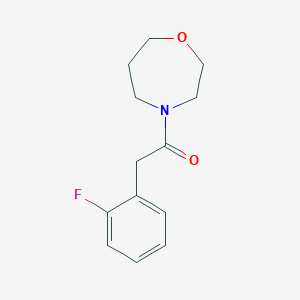

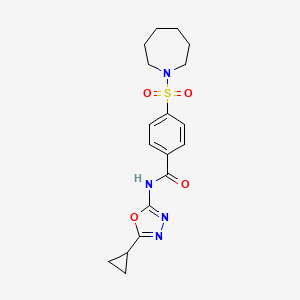

![molecular formula C14H19ClN2O B2861606 3-{Methyl[1-(4-methylphenyl)-1-oxopropan-2-yl]amino}propanenitrile hydrochloride CAS No. 2225144-63-6](/img/structure/B2861606.png)

3-{Methyl[1-(4-methylphenyl)-1-oxopropan-2-yl]amino}propanenitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-{Methyl[1-(4-methylphenyl)-1-oxopropan-2-yl]amino}propanenitrile hydrochloride” is a high-quality reference standard used for pharmaceutical testing . It is also a versatile material used in scientific research.

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the search results. Typically, the chemical reactions of a compound are determined by its molecular structure and the conditions under which it is reacted .Scientific Research Applications

Synthesis and Chemical Reactivity

- The compound has been utilized as a key synthon in the synthesis of new, uniquely substituted heterocyclic substances with promising antimicrobial activities against various microbial organisms. This highlights its role in the development of potential antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

- It has been involved in stereocontrolled approaches to synthesize a range of racemic and enantiomerically enriched compounds, demonstrating its utility in asymmetric synthesis (Baird, Huber, & Clegg, 2001).

- The compound's structure has facilitated the generation and study of reactive cationic species in photochemistry, providing insights into the mechanisms of photoheterolysis and electrophilic substitution reactions (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).

Biocatalysis and Biological Activity

- Enantioselective biocatalytic hydrolysis of β-aminonitriles to β-amino-amides using specific strains of Rhodococcus showcases the compound's role in producing enantiomerically pure compounds, crucial for drug development and other applications in chiral chemistry (Chhiba, Bode, Mathiba, Kwezi, & Brady, 2012).

- The chemical structure has been instrumental in the synthesis of cancer research-related compounds, specifically in creating derivatives with anticancer properties. This underscores its importance in the development of new therapeutic agents (Rud, Kaplaushenko, & Kucheryavyi, 2016).

Material Science and Polymer Chemistry

- The compound and its derivatives have found applications in material science, particularly in the synthesis of azo polymers for reversible optical storage. This indicates its potential in the development of advanced materials with photoresponsive properties (Meng, Natansohn, Barrett, & Rochon, 1996).

Catalysis and Green Chemistry

- Research has explored its use in one-pot, multi-component synthesis reactions facilitated by green solvents and nanocatalysts, highlighting its role in promoting sustainable and efficient chemical synthesis processes (Majidi Arlan, Javahershenas, & Khalafy, 2020).

properties

IUPAC Name |

3-[methyl-[1-(4-methylphenyl)-1-oxopropan-2-yl]amino]propanenitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O.ClH/c1-11-5-7-13(8-6-11)14(17)12(2)16(3)10-4-9-15;/h5-8,12H,4,10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHWKCCKWWYWFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)N(C)CCC#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B2861523.png)

![(E)-2-cyano-3-[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2861530.png)

![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride](/img/no-structure.png)

![4-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2861538.png)

![N-cyclohexyl-2-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2861539.png)

![3-Ethyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2861543.png)

![(2S)-Bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2861544.png)